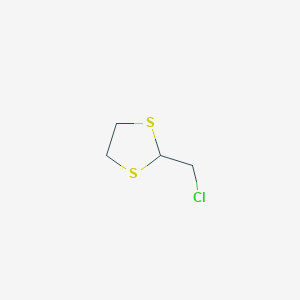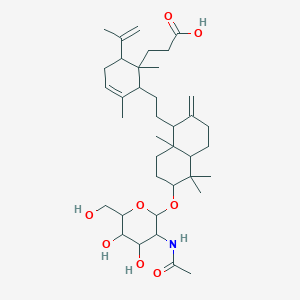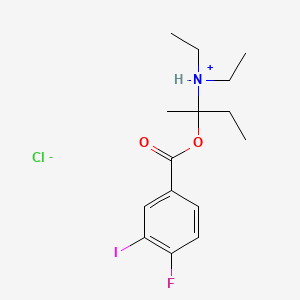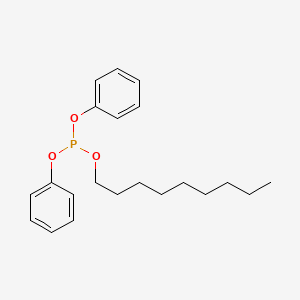
Nonyl diphenyl phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonyl diphenyl phosphite is an organophosphorus compound with the molecular formula C21H29O3P. It is a phosphite ester, which means it contains a phosphorus atom bonded to three oxygen atoms, two of which are connected to phenyl groups and one to a nonyl group. This compound is used in various industrial applications, particularly as an antioxidant and stabilizer in polymers and other materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonyl diphenyl phosphite can be synthesized through the esterification of phosphorus trichloride (PCl3) with nonyl alcohol and phenol. The reaction typically involves the following steps:
Reaction with Nonyl Alcohol: Phosphorus trichloride reacts with nonyl alcohol to form nonyl phosphorodichloridite.
Reaction with Phenol: The nonyl phosphorodichloridite then reacts with phenol to produce this compound.
The reaction conditions usually involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process is typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction times further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Nonyl diphenyl phosphite undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form nonyl diphenyl phosphate.
Hydrolysis: In the presence of water, it can hydrolyze to produce phosphorous acid and the corresponding alcohols.
Substitution: It can participate in substitution reactions where the nonyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2). The reaction is typically carried out at elevated temperatures.
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction. For example, hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used.
Substitution: Various nucleophiles, such as amines or alcohols, can be used in substitution reactions. The reaction conditions depend on the specific nucleophile and desired product.
Major Products
Oxidation: Nonyl diphenyl phosphate.
Hydrolysis: Phosphorous acid and nonyl alcohol.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
Nonyl diphenyl phosphite has a wide range of applications in scientific research and industry:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: It serves as a stabilizer for enzymes and other biological molecules, protecting them from oxidative damage.
Medicine: Research is ongoing into its potential use as an antioxidant in pharmaceutical formulations.
Industry: It is widely used as an antioxidant and stabilizer in the production of polymers, such as rubber, vinyl polymers, polyolefins, and polystyrenics. It also finds use in plastic food packaging to enhance the stability and shelf life of the products.
Mechanism of Action
Nonyl diphenyl phosphite exerts its effects primarily through its antioxidant properties. It functions by decomposing hydroperoxides, which are harmful byproducts of oxidation. The compound reacts with hydroperoxides to form nonyl diphenyl phosphate and water, thereby preventing the propagation of oxidative chain reactions. This mechanism is particularly important in the stabilization of polymers and other materials that are prone to oxidative degradation.
Comparison with Similar Compounds
Nonyl diphenyl phosphite can be compared with other phosphite esters, such as:
Trimethyl phosphite (P(OCH3)3): A simpler phosphite ester used in organic synthesis.
Triphenyl phosphite (P(OC6H5)3): Another phosphite ester used as a stabilizer in polymers.
Diphenyl phosphite (P(OC6H5)2H): Similar to this compound but lacks the nonyl group.
Uniqueness
This compound is unique due to the presence of the nonyl group, which imparts specific solubility and reactivity characteristics. This makes it particularly effective as an antioxidant and stabilizer in certain applications where other phosphite esters may not perform as well.
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry Its unique structure and reactivity make it an important reagent and stabilizer, contributing to the stability and longevity of many products
Properties
CAS No. |
63981-08-8 |
|---|---|
Molecular Formula |
C21H29O3P |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
nonyl diphenyl phosphite |
InChI |
InChI=1S/C21H29O3P/c1-2-3-4-5-6-7-14-19-22-25(23-20-15-10-8-11-16-20)24-21-17-12-9-13-18-21/h8-13,15-18H,2-7,14,19H2,1H3 |
InChI Key |
NCPGGWYWLQAEMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOP(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[1-[(3-Hydroxyphenyl)methyl]-4,4-dimethyl-2-oxo-3-pyrrolidinyl]oxy]-2-(trifluoromethyl)benzonitrile](/img/structure/B13787190.png)
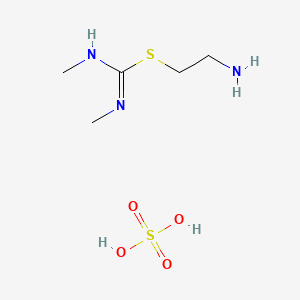
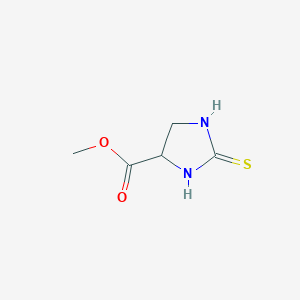
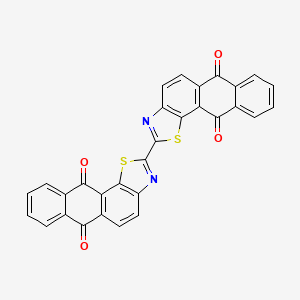
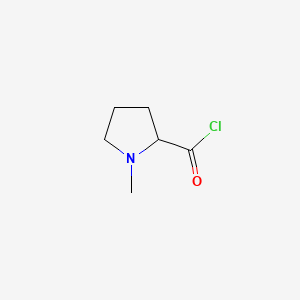
![Methyl [4-[(4-amino-2-methylphenyl)azo]phenyl]carbamate](/img/structure/B13787227.png)
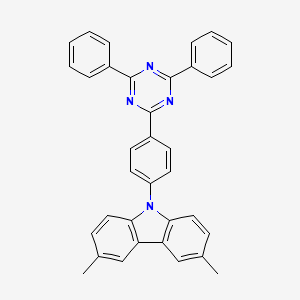
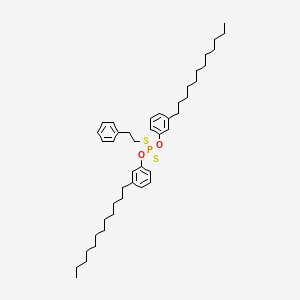

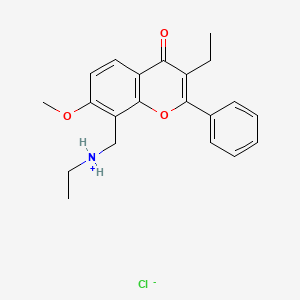
![Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N'-phenyl-](/img/structure/B13787250.png)
